1-Acetylindolin-3-one
Overview
Description
1-Acetylindolin-3-one is an organic compound with the molecular formula C10H9NO2. It is a derivative of indoline, featuring an acetyl group attached to the nitrogen atom and a ketone group at the third position of the indoline ring.
Mechanism of Action
Mode of Action
The mode of action of 1-Acetylindolin-3-one involves its interaction with its targets, leading to changes in the biochemical pathways. In one study, it was found that this compound reacted in the presence of the Brettphos ligand, leading to the formation of a desired product . .
Biochemical Pathways
This compound has been implicated in various biochemical pathways. For instance, it has been used in the synthesis of nucleophilic 2-monoarylated indole-3-ones via palladium-catalyzed direct C (sp3)–H arylation of indole-3-ones with aryl halides
Pharmacokinetics
It has been suggested that this compound has high gastrointestinal absorption and is bbb permeant
Result of Action
It has been suggested that this compound has potential antitumor properties
Biochemical Analysis
Biochemical Properties
It has been used in the synthesis of chiral indolin-3-ones via organocatalyzed asymmetric Michael addition
Molecular Mechanism
It has been involved in the organocatalyzed asymmetric Michael addition to unsaturated α-ketoesters, leading to the formation of chiral indolin-3-ones
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Acetylindolin-3-one can be synthesized through several methods. One common approach involves the reaction of indoline with acetic anhydride in the presence of a catalyst such as pyridine. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency .
Another method involves the oxidation of 1-acetylindoline using oxidizing agents like hydrogen peroxide in the presence of a catalyst such as potassium iodide. This method is advantageous due to its simplicity and high yield .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. Optimization of reaction conditions, including temperature, solvent, and reaction time, is crucial to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: 1-Acetylindolin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol, yielding 1-acetylindolin-3-ol.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of 1-acetylindolin-3-ol.
Substitution: Formation of various substituted indolin-3-one derivatives.
Scientific Research Applications
1-Acetylindolin-3-one has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: It is used in the production of dyes, pigments, and other materials.
Comparison with Similar Compounds
Indoline-3-one: Shares the core indoline structure but lacks the acetyl group.
1-Acetylindoline: Similar structure but without the ketone group at the third position.
Indolin-2-one: Differently substituted indoline derivative with distinct reactivity and applications.
Uniqueness: 1-Acetylindolin-3-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
1-acetyl-2H-indol-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-7(12)11-6-10(13)8-4-2-3-5-9(8)11/h2-5H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUMJJQZNOVOCGY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC(=O)C2=CC=CC=C21 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20337123 | |
Record name | 1-acetylindolin-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20337123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16800-68-3 | |
Record name | 1-acetylindolin-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20337123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-ACETYL-1,2-DIHYDRO-3H-INDOL-3-ONE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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